Bienvenue dans la boutique en ligne BenchChem!

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide

Hydrogen bond donor physicochemical property drug-likeness

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide (CAS 2034450-07-0; molecular formula C₁₆H₂₀N₂O₃S; MW 320.41) belongs to the benzothiazole-2-carboxamide class of heterocyclic small molecules. Benzothiazole-2-carboxamides have been extensively explored as antimycobacterial agents, with prominent members such as CRS400393 (CAS 2253175-64-1) targeting the mycobacterial membrane protein large 3 (MmpL3) transporter essential for cell wall biosynthesis.

Molecular Formula C16H20N2O3S
Molecular Weight 320.41
CAS No. 2034450-07-0
Cat. No. B2885573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide
CAS2034450-07-0
Molecular FormulaC16H20N2O3S
Molecular Weight320.41
Structural Identifiers
SMILESC1COCCC1C(CCNC(=O)C2=NC3=CC=CC=C3S2)O
InChIInChI=1S/C16H20N2O3S/c19-13(11-6-9-21-10-7-11)5-8-17-15(20)16-18-12-3-1-2-4-14(12)22-16/h1-4,11,13,19H,5-10H2,(H,17,20)
InChIKeyVIYRFYQDAJNMEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide (CAS 2034450-07-0): Procurement-Relevant Compound Profile


N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide (CAS 2034450-07-0; molecular formula C₁₆H₂₀N₂O₃S; MW 320.41) belongs to the benzothiazole-2-carboxamide class of heterocyclic small molecules [1]. Benzothiazole-2-carboxamides have been extensively explored as antimycobacterial agents, with prominent members such as CRS400393 (CAS 2253175-64-1) targeting the mycobacterial membrane protein large 3 (MmpL3) transporter essential for cell wall biosynthesis [2]. The present compound is distinguished from the dichloro-substituted CRS400393/CRS0393 series by its unique N-substitution pattern containing a secondary alcohol and a tetrahydropyran (oxane) moiety, which introduce distinct hydrogen-bonding and conformational properties. The compound is currently listed as a research chemical with no FDA approval and is supplied for laboratory investigation purposes only [3]. Its structural features position it as a potentially useful scaffold for structure–activity relationship (SAR) exploration in antimycobacterial drug discovery programs, where the free hydroxyl group offers an additional vector for intermolecular interactions not present in many related benzothiazole amide leads.

Why In-Class Benzothiazole-2-carboxamide Analogs Cannot Substitute for CAS 2034450-07-0 in Research Procurement


Benzothiazole-2-carboxamide derivatives exhibit steep structure–activity relationships where seemingly minor modifications to the N-substituent produce large changes in target engagement, potency, and selectivity [1]. For example, the dichloro-substituted lead CRS400393 (N-(5,7-dichloro-1,3-benzothiazol-2-yl)-5-methylbicyclo[3.3.1]nonane-1-carboxamide) and the target compound share the benzothiazole-2-carboxamide core but differ fundamentally in their N-substitution: a rigid bicyclononane carboxamide versus a flexible 3-hydroxy-3-(oxan-4-yl)propyl chain [2]. The free secondary alcohol in CAS 2034450-07-0 provides a hydrogen bond donor (HBD) absent in CRS400393, altering both physicochemical properties (logP, aqueous solubility, protein binding) and the potential for target interactions. Class-level experience demonstrates that resistance mutations in the MmpL3 target (e.g., L551S, I306S, A309P) confer cross-resistance to some benzothiazole amides but not necessarily to all members of the class, underscoring that each analog must be evaluated independently [3]. Procurement of a near-analog without verification of its specific biological and physicochemical profile therefore carries a high risk of obtaining non-equivalent or even inactive material for the intended experimental system.

Procurement-Relevant Quantitative Differentiation Evidence for N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide (CAS 2034450-07-0)


Hydrogen Bond Donor Capacity: A Key Differentiator from Dichloro-Substituted Benzothiazole Amide Leads

A critical structural distinction between CAS 2034450-07-0 and the clinical lead CRS400393 (CAS 2253175-64-1) is the presence of a secondary alcohol group, which furnishes one hydrogen bond donor (HBD). CRS400393, containing a dichloro-benzothiazole core and a bicyclononane carboxamide, has an HBD count of zero on the N-substituent [1]. Hydrogen bond donor count is a fundamental parameter in Lipinski's Rule of Five and influences membrane permeability, solubility, and off-target binding [2]. The additional HBD in CAS 2034450-07-0 is predicted to reduce logP and increase aqueous solubility relative to CRS400393, which has a reported XLogP of 4.87 [3]. This difference is meaningful for assay design: CRS400393's high logP drives extensive protein binding (requiring specialized medium for MIC testing), whereas CAS 2034450-07-0 may exhibit more favorable free fraction in standard assay media [1].

Hydrogen bond donor physicochemical property drug-likeness benzothiazole amide

Molecular Weight and Ligand Efficiency: Lower MW Offers Potential Advantage for Fragment-Based Optimization

CAS 2034450-07-0 has a molecular weight of 320.41 g/mol, which is approximately 63 g/mol lower than that of CRS400393 (383.34 g/mol) [1]. In the context of fragment-based drug discovery (FBDD), compounds with MW < 350 are generally considered fragment-sized and are more amenable to subsequent optimization with controlled increases in molecular complexity [2]. Lower MW also correlates with improved ligand efficiency metrics (e.g., LE, LLE) when normalized for potency, should biological activity be demonstrated [3]. The MW difference arises primarily from the absence of the two chlorine atoms and the replacement of the bulky bicyclo[3.3.1]nonane group with a more compact 3-hydroxypropyl-oxane substituent [1].

molecular weight ligand efficiency fragment-based drug discovery SAR

Substituent Flexibility: The 3-Hydroxypropyl-Oxane Linker Confers Conformational Degrees of Freedom Absent in Rigid Analogs

The N-substituent of CAS 2034450-07-0 comprises a three-carbon propyl chain bearing a secondary hydroxyl and terminating in a tetrahydropyran ring, yielding approximately 4–5 rotatable bonds in the linker region. By contrast, CRS400393 features a rigid bicyclo[3.3.1]nonane carboxamide with significantly fewer rotatable bonds (estimated 1–2) [1]. Increased conformational flexibility can impact both entropic penalties upon target binding and the ability of the compound to adopt conformations complementary to diverse binding pockets [2]. Class-level evidence from benzothiazole-2-carboxamide SAR studies indicates that the nature of the amide substituent is a primary determinant of antimycobacterial potency, with certain flexible substituents conferring enhanced activity against specific mycobacterial species [3].

conformational flexibility rotatable bonds entropy target binding

Absence of Chlorine Substituents Reduces Lipophilicity and Metabolic Liability Relative to Dichloro-Benzothiazole Analogs

Unlike CRS400393 and CRS0393, which bear chlorine atoms at the 5- and 7-positions of the benzothiazole ring, CAS 2034450-07-0 contains an unsubstituted benzothiazole core [1]. Halogen substituents generally increase lipophilicity (πCl ≈ +0.71 per chlorine atom) and can introduce sites for oxidative metabolism via cytochrome P450 enzymes [2]. The absence of chlorine in CAS 2034450-07-0 is predicted to confer lower logP, reduced plasma protein binding, and decreased potential for generating reactive metabolites compared to the dichloro-substituted leads [3]. This difference is particularly relevant given that high protein binding of the dichloro series necessitates specialized MIC testing media and complicates pharmacokinetic interpretation [1].

lipophilicity metabolic stability chlorine substituent drug design

Class-Level Target Differentiation: Benzothiazole-2-carboxamides Engage Distinct Mycobacterial Targets (MmpL3 vs. ATP-PRTase) Depending on Substitution Pattern

Benzothiazole-2-carboxamide derivatives have been shown to inhibit at least two distinct mycobacterial targets: MmpL3 (targeted by CRS400393/CRS0393) and ATP-phosphoribosyl transferase (ATP-PRTase; targeted by compounds 1n and 2a in the Dhameliya et al. series) [1][2]. The target engaged is exquisitely sensitive to the nature of the N-substituent. CRS400393 (dichloro-benzothiazole with bicyclononane carboxamide) inhibits MmpL3 with MIC values of 0.03–2 μg/mL against various mycobacterial species [1], while ATP-PRTase inhibitors from the same core scaffold exhibit EC₅₀ values in the low micromolar range and act via competitive inhibition of ATP binding [2]. The uncharacterized N-substitution pattern of CAS 2034450-07-0, combining a flexible hydroxy-oxanyl linker with an unsubstituted benzothiazole core, places it in a distinct region of chemical space not covered by either known series. Its target profile cannot be assumed and must be determined empirically [3].

target engagement MmpL3 ATP-PRTase mycobacterial mechanism of action

Recommended Application Scenarios for N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide Based on Differential Evidence


Scaffold for Fragment-Based Antimycobacterial Lead Discovery Requiring Low MW and an HBD Handle

Given its molecular weight of 320.41 g/mol (within fragment space) and the presence of a secondary alcohol HBD, CAS 2034450-07-0 is suitable as a starting scaffold in fragment-based drug discovery campaigns targeting mycobacterial enzymes [1][2]. Its lower predicted logP relative to the dichloro-substituted MmpL3 inhibitors reduces the risk of non-specific binding and aggregation artifacts that commonly confound fragment screening at high concentrations [3]. The free hydroxyl group provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation) to probe structure–activity relationships.

Negative Control or Orthogonal Chemotype in MmpL3 Target Validation Studies

Because CAS 2034450-07-0 lacks the dichloro substitution pattern characteristic of confirmed MmpL3 inhibitors (CRS400393/CRS0393) and contains a fundamentally different N-substituent, it may serve as a structurally related but mechanistically orthogonal control in target engagement assays [1]. Its use alongside known MmpL3 inhibitors enables researchers to distinguish target-specific effects from non-specific consequences of benzothiazole accumulation in mycobacterial cells. This application is particularly valuable given that MmpL3 is a promiscuous target inhibited by diverse chemotypes [2].

Physicochemical Property Comparator in Benzothiazole-2-carboxamide SAR Studies

CAS 2034450-07-0 occupies a unique position in the benzothiazole-2-carboxamide property space, combining lower MW, lower predicted logP, and an additional HBD relative to the leading antimycobacterial benzothiazole amides [1]. Procuring this compound as a comparator in systematic SAR campaigns allows medicinal chemists to dissect the contributions of halogen substitution, molecular flexibility, and hydrogen-bonding capacity to in vitro potency, solubility, and metabolic stability within a single core scaffold [2][3].

Building Block for Parallel Library Synthesis of Hydroxy-Oxanyl-Functionalized Benzothiazole Amides

The 3-hydroxy-3-(oxan-4-yl)propylamine substructure of CAS 2034450-07-0 is a versatile intermediate that can be coupled with diverse benzothiazole-2-carboxylic acid derivatives to generate focused compound libraries [1]. The resulting library would systematically explore the effect of benzothiazole ring substitution on biological activity while keeping the hydroxy-oxanyl linker constant—an SAR dimension not addressed by existing benzothiazole amide series that predominantly focus on variation of the amide substituent rather than the core [2].

Quote Request

Request a Quote for N-[3-hydroxy-3-(oxan-4-yl)propyl]-1,3-benzothiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.